molecular formula C24H38O5 B194621 Dihydromevinolin CAS No. 77517-29-4

Dihydromevinolin

Katalognummer B194621
CAS-Nummer: 77517-29-4
Molekulargewicht: 406.6 g/mol
InChI-Schlüssel: IFIFFBWHLKGTMO-LDIGTXGYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The total synthesis of Dihydromevinolin has been reported in several studies . The synthesis process involves complex chemical reactions and the use of various reagents .


Molecular Structure Analysis

The molecular formula of Dihydromevinolin is C24H38O5 . It has a complex structure that includes a trans-fused octahydro-naphthalene system . The molecular weight is 406.6 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dihydromevinolin are complex and require a deep understanding of organic chemistry . The details of these reactions are often described in the scientific literature .

Wissenschaftliche Forschungsanwendungen

  • Cancer Research : Dihydromevinolin has been studied for its potential in cancer treatment. For instance, it has been shown to induce apoptosis in osteosarcoma cells through the modulation of the PI3K/Akt pathway, disruption of mitochondrial membrane potential, and inducing cell cycle arrest (Dai, Huang, & He, 2015). Additionally, its anticancer effects have been observed in human leukemia cells, mediated via cell-cycle dysregulation, inhibition of cell migration and invasion, and targeting the JAK/STAT pathway (Xiao, Deng, Jiang, & Wang, 2021).

  • Neuroprotective Potential : Research suggests that dihydropyridine calcium channel blockers (DiCCBs), which include dihydromevinolin, may protect against Parkinson's disease. A study found an association between DiCCB use and reduced risk of Parkinson's disease, particularly in older patients, and reduced mortality among patients with Parkinson's disease (Pasternak et al., 2012).

  • Colorectal Cancer Therapy : Dihydromevinolin has been reported to inhibit the growth of colorectal cancer via the NLRC3/PI3K pathway. This study found that it affects cell proliferation, migration, invasion, apoptosis, cell cycle, and angiogenesis in colon cancer cells (Pan et al., 2020).

  • Metabolic Profiling : The metabolism of dihydromevinolin has been studied to understand its pharmacological effects. An investigation into its metabolites using high-performance liquid chromatography and mass spectrometry found several phase I and phase II metabolites, providing insights into its metabolic pathways (Cheng et al., 2022).

Eigenschaften

IUPAC Name

[(1S,3S,4aR,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,14-21,23,25H,5,8-13H2,1-4H3/t14-,15-,16-,17-,18+,19+,20-,21-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIFFBWHLKGTMO-LDIGTXGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C[C@H]2[C@@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00998716
Record name Dihydromevinolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydromevinolin

CAS RN

77517-29-4
Record name Dihydromevinolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077517294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydromevinolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydromevinolin
Reactant of Route 2
Dihydromevinolin
Reactant of Route 3
Reactant of Route 3
Dihydromevinolin
Reactant of Route 4
Dihydromevinolin
Reactant of Route 5
Reactant of Route 5
Dihydromevinolin
Reactant of Route 6
Dihydromevinolin

Citations

For This Compound
195
Citations
G Albers-Schönberg, H Joshua, MB Lopez… - The Journal of …, 1981 - jstage.jst.go.jp
A new, potent hypocholesterolemic agent is produced by cultures of Aspergillus terreus. The isolation of the compound and its characterization as 4a, 5-dihydromevinolin containing a …
Number of citations: 86 www.jstage.jst.go.jp
SJ Hecker, CH Heathcock - Journal of the American Chemical …, 1986 - ACS Publications
A total synthesis of (-f-)-dihydromevinolin (2b) is presented, as well as the preparationof three analogues (62, 63, and 64) for assessment of theirbiological activity. Base-promoted …
Number of citations: 69 pubs.acs.org
CH Heathcock, CR Hadley, T Rosen… - Journal of medicinal …, 1987 - ACS Publications
The full experimental details for the total synthesis of (+)-compactin and 19 structural analogues are reported. We have evaluated three classes of analogues as inhibitors of 3-hydroxy-3-…
Number of citations: 74 pubs.acs.org
AE DeCamp, TR Verhoeven… - The Journal of Organic …, 1989 - ACS Publications
… Of par-ticular interest was dihydromevinolin (2a) 3 which is a natural product formed in … by the synthesis of the natural product dihydromevinolin 2a from mevinolin la. The overall route to …
Number of citations: 15 pubs.acs.org
S Hanessian, PJ Roy, M Petrini… - The Journal of …, 1990 - ACS Publications
A general strategy for the synthesis of the mevinic acids starting from L-glutamic acid as a chiral template is presented. The octahydronaphthalene ring system of dihydromevinolin and …
Number of citations: 65 pubs.acs.org
CM Blackwell, AH Davidson… - The Journal of …, 1992 - ACS Publications
The natural product dihydromevinolin, 2, and a series of structurally related 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors, 3-6, have been synthesized. The …
Number of citations: 38 pubs.acs.org
F Bélanger-Gariépy, P Roy, S Hanessian… - … Section C: Crystal …, 1989 - scripts.iucr.org
… During the course of synthetic work aimed at the elaboration of the octahydronaphthalene portion of dihydromevinolin from optically active starting materials, it became necessary to use …
Number of citations: 1 scripts.iucr.org
J Schnaubelt, B Frey, HU Reissig - Helvetica chimica acta, 1999 - Wiley Online Library
… of trans-2b into the known dihydromevinolin precursor 1 was … route to (á)-dihydromevinolin compares very well with other … groups for the synthesis of analogs of dihydromevinolin [9e]. …
Number of citations: 19 onlinelibrary.wiley.com
JR Falck, Y Yuh-Lin - Tetrahedron letters, 1984 - Elsevier
… TOTAL SYNTHESIS OF (+I-DIHYDROMEVINOLIN … Summary: The potent hypocholesterolemic agent (+)-dihydromevinolin was synthesized from chiral pyranoside 5 and …
Number of citations: 20 www.sciencedirect.com
EA Bone, EM Cunningham, AH Davidson… - Bioorganic & medicinal …, 1992 - Elsevier
HMG-CoA reductase inhibitors structurally related to dihydromevinolin have been designed and tested. It has been shown that for high inhibitory potency these compounds must …
Number of citations: 6 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.